4-Bromo-2-hydroxy-5-iodobenzaldehyde
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Overview
Description
4-Bromo-2-hydroxy-5-iodobenzaldehyde: is an organic compound with the molecular formula C₇H₄BrIO₂ and a molecular weight of 326.92 g/mol It is a derivative of benzaldehyde, featuring bromine, iodine, and hydroxyl functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-5-iodobenzaldehyde can be synthesized through a multi-step process involving the bromination and iodination of 2-hydroxybenzaldehyde. The typical synthetic route includes:
Bromination: 2-Hydroxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Various substituted benzaldehydes.
Oxidation: 4-Bromo-2-hydroxy-5-iodobenzoic acid.
Reduction: 4-Bromo-2-hydroxy-5-iodobenzyl alcohol.
Scientific Research Applications
4-Bromo-2-hydroxy-5-iodobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-5-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can enhance its reactivity and binding affinity to specific targets, potentially leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Hydroxy-5-iodobenzaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Hydroxy-2-iodobenzaldehyde: Lacks the bromine atom and has a hydroxyl group at the 4-position instead of the 2-position.
Uniqueness: The combination of these halogens with the hydroxyl and aldehyde functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
4-bromo-2-hydroxy-5-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSQLKGEVDNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092797-48-1 |
Source
|
Record name | 4-bromo-2-hydroxy-5-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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